1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-fluorobenzylsulfonyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Fluorobenzylsulfonyl Group: This step involves the reaction of piperazine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the 3-fluorobenzylpiperazine intermediate. The intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group.
Addition of the 2,2,2-Trifluoroethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,2,2-trifluoroethyl bromide or iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorobenzyl group can be reduced under specific conditions to form the corresponding benzyl derivative.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various alkyl or aryl-substituted piperazine derivatives.
Scientific Research Applications
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The fluorobenzylsulfonyl group can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chlorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-((3-Fluorobenzyl)sulfonyl)-4-(ethyl)piperazine: Similar structure but with an ethyl group instead of a trifluoroethyl group.
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the trifluoroethyl group and the fluorobenzylsulfonyl group on the piperazine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O2S/c14-12-3-1-2-11(8-12)9-22(20,21)19-6-4-18(5-7-19)10-13(15,16)17/h1-3,8H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJOCGRXAQEHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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